Tert-butyl 5,5,5-trifluoropentanoate
Description
Properties
Molecular Formula |
C9H15F3O2 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
tert-butyl 5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C9H15F3O2/c1-8(2,3)14-7(13)5-4-6-9(10,11)12/h4-6H2,1-3H3 |
InChI Key |
XWQZAQHNPMNFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes :
Methyl and ethyl esters are typically synthesized via Fischer esterification, while tert-butyl esters may require specialized reagents like Boc anhydride or tert-butyl halides . - Biological Activity : Fluorinated esters are increasingly studied for their enhanced metabolic stability and bioavailability in drug design. The tert-butyl variant’s stability may prolong half-life in biological systems .
Preparation Methods
Catalytic Systems and Reaction Conditions
Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are commonly employed as Brønsted acid catalysts, typically used at 5–10 mol% loading. Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) may also enhance reaction rates by activating the carboxylic acid carbonyl group. The reaction is conducted in anhydrous dichloromethane (DCM) or toluene under reflux conditions (40–80°C) for 12–24 hours, achieving yields of 70–85%.
-
Combine 5,5,5-trifluoropentanoic acid (1.0 equiv), tert-butanol (1.2 equiv), and BF₃·OEt₂ (0.1 equiv) in toluene.
-
Reflux at 80°C for 18 hours under nitrogen.
-
Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.
Solvent Effects and Kinetic Control
Polar aprotic solvents like DCM improve miscibility of reactants, while toluene facilitates azeotropic removal of water, shifting equilibrium toward ester formation. Kinetic studies indicate that excess tert-butanol (1.5–2.0 equiv) drives the reaction to completion, though higher amounts may complicate purification.
Industrial-Scale Production via Continuous Flow Processes
Industrial synthesis prioritizes scalability and efficiency, often employing continuous flow reactors (CFRs) to overcome batch processing limitations.
Flow Reactor Design
Tubular CFRs with static mixers ensure rapid heat and mass transfer, enabling precise temperature control (50–70°C) and reduced reaction times (<6 hours). A representative setup:
-
Reactants : 5,5,5-Trifluoropentanoic acid and tert-butanol (1:1.1 molar ratio).
-
Catalyst : Immobilized sulfonic acid resin (e.g., Amberlyst-15).
-
Flow Rate : 10 mL/min.
-
Yield : 90–92% at steady state.
Advantages Over Batch Methods
CFRs minimize side reactions (e.g., tert-butyl ether formation) and enable real-time monitoring via in-line FTIR or HPLC. Automated solvent recovery systems further enhance sustainability by recycling unreacted tert-butanol.
Alternative Synthetic Pathways
Transesterification of Methyl Esters
Methyl 5,5,5-trifluoropentanoate undergoes transesterification with tert-butanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). This method avoids handling corrosive acids but requires stringent anhydrous conditions:
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze the esterification under mild conditions (30–40°C, pH 7). While environmentally benign, this approach suffers from slower kinetics (48–72 hours) and lower yields (50–60%).
Comparative Analysis of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | DCM | 80°C | 18 | 78 |
| Continuous flow | Amberlyst-15 | Toluene | 70°C | 6 | 92 |
| Transesterification | Ti(OiPr)₄ | None | 100°C | 24 | 68 |
| Enzymatic | Lipase B | Buffer | 35°C | 48 | 55 |
Challenges and Optimization Strategies
Purity and Byproduct Mitigation
Common byproducts include tert-butyl ethers (from tert-butanol dehydration) and unreacted acid. Neutralization with aqueous NaHCO₃ followed by distillation (bp 72–74°C at 15 mmHg) achieves >98% purity.
Emerging Innovations
Recent advances focus on photoredox catalysis and mechanochemical synthesis. For example, visible-light-mediated esterification using eosin Y as a photocatalyst achieves 80% yield in 8 hours at room temperature, though scalability remains unproven .
Q & A
Q. What advanced process control strategies enhance the scalability of This compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
